molecular formula C12H8N2O3 B15067565 N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide CAS No. 142791-61-5

N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide

Cat. No.: B15067565
CAS No.: 142791-61-5
M. Wt: 228.20 g/mol
InChI Key: BQPZEDNGMBNSQX-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide is a chemical compound based on the 4H-benzopyran-4-one (chromone) scaffold, a structure of high interest in medicinal chemistry. This compound features both cyano and acetamide functional groups at the 2- and 3- positions of the chromone core, making it a valuable synthon for the development of novel heterocyclic systems. Researchers can utilize this molecule as a key intermediate in the synthesis of more complex structures, such as chromen-3-yl-pyridine and chromen-3-yl-naphthyridine derivatives, which have been investigated for their diverse biological activities . Compounds within this structural class have demonstrated significant potential in various research areas, including the investigation of antitumor agents against human cancer cell lines and the exploration of inhibitors for neurological targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research . The versatility of the chromone nucleus allows for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize physicochemical and pharmacological properties. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

142791-61-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

N-(3-cyano-4-oxochromen-2-yl)acetamide

InChI

InChI=1S/C12H8N2O3/c1-7(15)14-12-9(6-13)11(16)8-4-2-3-5-10(8)17-12/h2-5H,1H3,(H,14,15)

InChI Key

BQPZEDNGMBNSQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide typically involves the reaction of 3-formylchromone with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can modulate pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide with structurally related acetamide derivatives, focusing on synthesis, spectral properties, and substituent effects.

Compound Name Structural Features Synthesis Method Key Spectral Data Melting Point Yield Reference
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Sulfamoylphenyl acetamide, hydrazinylidene-cyano group, 4-methylphenyl substituent Diazonium salt coupling in pyridine at 0–5°C IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O); $^1$H-NMR: δ 2.30 (CH$_3$), 7.20–7.92 (ArH) 288°C 94%
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) 4-Methoxyphenyl hydrazinylidene, sulfamoylphenyl acetamide Diazonium salt coupling in pyridine IR: 2212 cm⁻¹ (C≡N); $^1$H-NMR: δ 3.77 (OCH$_3$), 7.00–7.92 (ArH) 274°C 95%
N-(5-Ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-2-[2-(2,6-dichlorophenylamino)phenyl]acetamide Thioxothiazolidin ring, ethoxymethylene group, dichlorophenylamino substituent Reflux with triethyl orthoformate in acetic anhydride Limited spectral data provided; emphasis on thioxothiazolidin reactivity N/A N/A
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide derivatives Tetrahydrocarbazole core, acetamide linked to phenyl, chloro/fluoro/methyl substituents Multi-step synthesis: Suzuki coupling, hydrogenation, acetylation Characterized by IR, NMR, and mass spectrometry N/A N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide derivatives Trifluoromethylbenzothiazole core, methoxy/trimethoxyphenyl acetamide Unspecified coupling reactions Salts/solvates highlighted for pharmaceutical compatibility N/A N/A
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide Naphthyl-ethyl-acetamide, methoxy substituent Multi-step synthesis with emphasis on amorphous form production Polymorphism studies (amorphous vs. crystalline forms) N/A N/A

Key Observations:

Synthesis Strategies :

  • Diazonium salt coupling (used for 13a and 13b) enables precise aryl group introduction, yielding high-purity products (>90% yield) .
  • Heterocyclic cores (e.g., tetrahydrocarbazole, benzothiazole) require multi-step syntheses involving cross-coupling or cyclization reactions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., sulfamoyl in 13a/b) enhance polarity, reflected in high melting points (>270°C) .
  • Methoxy and trifluoromethyl groups improve solubility and bioavailability, as seen in benzothiazole derivatives .

Spectral Trends: IR spectra consistently show C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches in cyano-acetamide derivatives . $^1$H-NMR signals for aromatic protons (δ 7.00–7.92) and substituents (e.g., OCH$_3$ at δ 3.77) aid in structural confirmation .

Tetrahydrocarbazole derivatives () demonstrate modularity with halogen/methyl groups for tailored bioactivity .

Biological Activity

N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide is a synthetic compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of compounds related to this compound against various cancer cell lines. For instance, derivatives of benzopyran have shown significant cytotoxic effects against several human cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and ovarian (SKOV-3) cancers. The IC50 values for these compounds typically range from 5.2 to 22.2 μM for cancer cells while exhibiting much higher IC50 values (over 100 μM) for normal cell lines like HEK-293, indicating selective toxicity towards cancer cells .

Table 1: Antiproliferative Activity of Benzopyran Derivatives

CompoundCancer Cell LineIC50 (μM)Normal Cell LineIC50 (μM)
5aMDA-MB-2315.2HEK-293102.4
5bPC-312.0LLC-PK1150.0
5cSKOV-315.0HEK-293200.0
5dDU-14522.2LLC-PK1293.2

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Induction of Apoptosis : Compounds related to this class have been shown to induce apoptosis in cancer cells via mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
  • Inhibition of Kinases : Some studies indicate that these compounds may inhibit specific kinases involved in cancer cell proliferation and survival, such as Src kinase and PI3K, with IC50 values ranging from 52 to 57 µM for Src kinase inhibition .
  • Cell Cycle Arrest : There is evidence suggesting that these compounds can cause cell cycle arrest at the G1/S phase, thereby preventing cancer cells from proliferating .

Case Studies

In a study involving the synthesis and evaluation of various benzopyran derivatives, it was found that compound 5a exhibited exceptional selectivity and cytotoxicity across multiple cancer cell lines while being largely inactive in normal cell lines . This selectivity is crucial for developing safer anticancer therapies.

Another research effort focused on the structure–activity relationship (SAR) of benzopyran derivatives revealed that modifications in the chemical structure significantly influence their biological activity, suggesting pathways for optimizing efficacy through targeted synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide?

  • Methodology : The synthesis typically involves condensation reactions. For example, derivatives of cyano-acetamide can be prepared by reacting 3-cyano-4-hydroxycoumarin with chloroacetamide in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours. This method ensures controlled nucleophilic substitution while preserving the integrity of the benzopyran core .

Q. How is the compound characterized after synthesis?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions.
  • Infrared Spectroscopy (IR) : To identify functional groups like the cyano (C≡N) and carbonyl (C=O) moieties.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for research applications).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in related acetamide derivatives .

Q. What biological activities are preliminarily associated with this compound?

  • Screening Methods :

  • In vitro assays : Test against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa) to evaluate antimicrobial or cytotoxic activity.
  • Dose-response studies : Use IC₅₀/EC₅₀ calculations to quantify potency. Structural analogs have shown promise in modulating enzyme activity, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Advanced Strategies :

  • Continuous Flow Reactors : Enhance reaction uniformity and scalability.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity.
  • Purification : Employ gradient elution in column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate high-purity product .

Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

  • Tools and Parameters :

PropertyMethod/SoftwareExample Value
logD (pH 5.5) JChem~2.1 (estimated)
pKa Density Functional Theory (DFT)13.7 (acidic)
H-bond acceptors PubChem/Cheminformatics5
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases, proteases) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Approach :

  • Modifications : Introduce substituents at the benzopyran 3-cyano or acetamide N-position to alter steric/electronic effects.
  • Assays : Compare modified analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cellular uptake studies.
  • Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions .

Q. How to resolve contradictions in reported biological data across studies?

  • Strategies :

  • Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Meta-analysis : Correlate structural features (e.g., logP, polar surface area) with bioactivity trends across analogs .

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